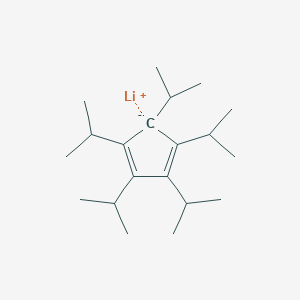
lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene is a complex organometallic compound It is known for its unique structure, which includes a cyclopentadiene ring substituted with five isopropyl groups and a lithium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene typically involves the reaction of 1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether. The reaction is typically performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadiene species.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl ketones, while reduction can produce cyclopentadiene alcohols.
科学研究应用
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis. Its unique structure allows it to stabilize various metal complexes.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.
相似化合物的比较
Similar Compounds
Lithium pentamethylcyclopentadienide: Similar in structure but with methyl groups instead of isopropyl groups.
Sodium cyclopentadienide: Contains a sodium ion instead of lithium and lacks the isopropyl substitutions.
Potassium cyclopentadienide: Similar to sodium cyclopentadienide but with a potassium ion.
Uniqueness
Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene is unique due to its bulky isopropyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications requiring selective catalysis and stabilization of reactive intermediates.
属性
CAS 编号 |
176977-33-6 |
|---|---|
分子式 |
C20H35Li |
分子量 |
282.5 g/mol |
IUPAC 名称 |
lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C20H35.Li/c1-11(2)16-17(12(3)4)19(14(7)8)20(15(9)10)18(16)13(5)6;/h11-15H,1-10H3;/q-1;+1 |
InChI 键 |
UQRDGLSLLGAGBT-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)[C-]1C(=C(C(=C1C(C)C)C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


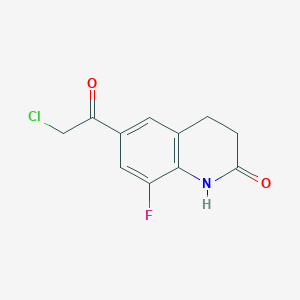
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
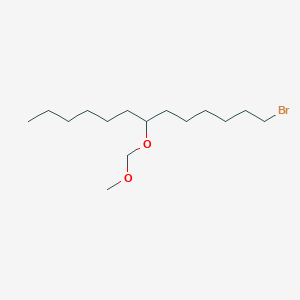
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
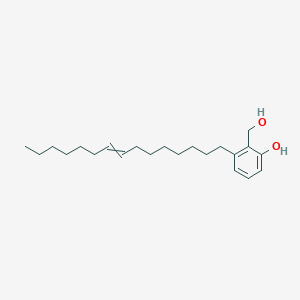
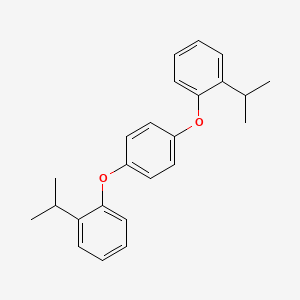
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
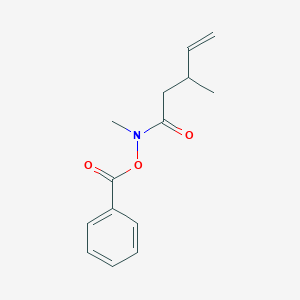
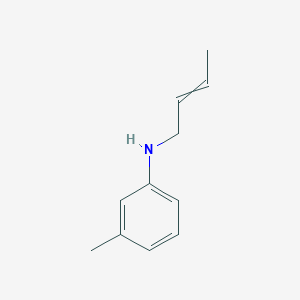
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
